2-Propylheptane-1,2-diol

Description

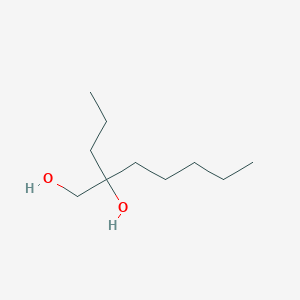

2-Propylheptane-1,2-diol is a branched aliphatic diol characterized by a seven-carbon heptane backbone with a propyl substituent at the second carbon and hydroxyl groups at positions 1 and 2. This structural configuration imparts unique physicochemical properties, such as moderate hydrophilicity due to the diol groups and lipophilicity from the branched alkyl chain.

Properties

CAS No. |

64310-13-0 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2-propylheptane-1,2-diol |

InChI |

InChI=1S/C10H22O2/c1-3-5-6-8-10(12,9-11)7-4-2/h11-12H,3-9H2,1-2H3 |

InChI Key |

VOZJMZFVAPEYKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylheptane-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. This process can be carried out using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of an alkene, resulting in the formation of a diol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Propylheptane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propylheptane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, these interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural Differences :

Physicochemical Properties :

- Molecular Weight : 76.09 g/mol (vs. ~174.28 g/mol estimated for this compound).

- Solubility : Highly miscible in water due to shorter chain length, whereas this compound likely exhibits reduced water solubility .

- Applications : Propane-1,2-diol is widely used as a food additive (E 405), pharmaceutical excipient, and antifreeze. In contrast, the longer alkyl chain of this compound may favor industrial applications, such as surfactants or polymer precursors .

Polyethylene Glycol (PEG)

Structural Differences :

Physicochemical Properties :

- Molecular Weight : Variable (typically 200–10,000 g/mol), significantly higher than this compound.

- Biodegradability : PEG is readily biodegradable, whereas this compound’s branched structure may slow degradation .

- Toxicity : PEG exhibits low toxicity to aquatic organisms, but the environmental impact of this compound remains unstudied .

Hydroxytyrosol (4-(2-Hydroxyethyl)benzene-1,2-diol)

Structural Differences :

- Hydroxytyrosol is an aromatic diol with a phenolic ring, unlike the aliphatic structure of this compound .

Functional Contrast :

- Hydroxytyrosol is a natural antioxidant found in olive products, highlighting the role of diols in bioactive applications.

Data Table: Key Properties of Selected Diols

Research Findings and Gaps

- Metabolic Pathways : Propane-1,2-diol undergoes hydrolysis into propane-1,2-diol and alginic acid in vivo, suggesting that this compound may similarly break down into smaller fragments, though this requires validation .

- Synthetic Utility : Branched diols like this compound are understudied compared to linear analogs (e.g., propane-1,2-diol), highlighting a need for research into their synthesis and applications .

- Environmental Impact : Unlike PEG, which is biodegradable, the environmental persistence of this compound remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.